molecular formula C23H46N12O7 B12554319 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycine CAS No. 193613-76-2

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycine

Cat. No.: B12554319
CAS No.: 193613-76-2
M. Wt: 602.7 g/mol
InChI Key: VMGXLMSODUOMQZ-VGWMRTNUSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, and serine, with diaminomethylidene groups attached to the ornithine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.

    Substitution: Nucleophilic substitution reactions can occur at specific reactive sites, such as the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiols or amines.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycine has several scientific research applications:

    Chemistry: It can be used as a model compound for studying peptide synthesis and modification techniques.

    Biology: This peptide may serve as a substrate for enzymatic studies or as a probe for investigating protein-peptide interactions.

    Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component in peptide-based vaccines.

    Industry: It can be utilized in the development of novel biomaterials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycine involves its interaction with specific molecular targets. The diaminomethylidene groups may facilitate binding to enzymes or receptors, modulating their activity. The peptide backbone can also interact with cellular membranes or other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycine is unique due to its specific amino acid sequence and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

193613-76-2

Molecular Formula

C23H46N12O7

Molecular Weight

602.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C23H46N12O7/c24-8-2-1-5-13(25)18(39)33-15(7-4-10-31-23(28)29)20(41)35-16(12-36)21(42)34-14(6-3-9-30-22(26)27)19(40)32-11-17(37)38/h13-16,36H,1-12,24-25H2,(H,32,40)(H,33,39)(H,34,42)(H,35,41)(H,37,38)(H4,26,27,30)(H4,28,29,31)/t13-,14-,15-,16-/m0/s1

InChI Key

VMGXLMSODUOMQZ-VGWMRTNUSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N

Origin of Product

United States

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